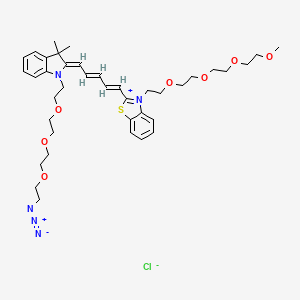
N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N'-(m-PEG3)-Benzothiazole Cy5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N’-(m-PEG3)-Benzothiazole Cy5 is a complex organic compound that combines the properties of azide, polyethylene glycol (PEG), indole, and benzothiazole. This compound is particularly notable for its use in bioconjugation and click chemistry, where it serves as a versatile linker and fluorescent probe. The presence of the azide group allows for selective and efficient reactions with alkynes, making it a valuable tool in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N’-(m-PEG3)-Benzothiazole Cy5 typically involves multiple steps:
Preparation of PEGylated Azide: The azide-PEG4 component is synthesized by reacting PEG4 with an azide reagent under mild conditions.
Synthesis of Indole and Benzothiazole Derivatives: The 3,3-Dimethyl-3H-indole and m-PEG3-Benzothiazole components are synthesized separately through standard organic synthesis techniques, involving the use of appropriate starting materials and reagents.
Coupling Reaction: The final step involves coupling the azide-PEG4 with the indole and benzothiazole derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N’-(m-PEG3)-Benzothiazole Cy5 undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the azide and PEG moieties.
Oxidation and Reduction: The indole and benzothiazole components can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Nucleophiles: Employed in substitution reactions to replace specific functional groups.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions involving the indole and benzothiazole components.
Major Products Formed
The major products formed from these reactions include triazole-linked conjugates, substituted derivatives, and oxidized or reduced forms of the indole and benzothiazole components .
科学的研究の応用
N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N’-(m-PEG3)-Benzothiazole Cy5 has a wide range of scientific research applications:
作用機序
The mechanism of action of N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N’-(m-PEG3)-Benzothiazole Cy5 involves its ability to form stable triazole linkages through click chemistry. The azide group reacts selectively with alkynes, enabling the conjugation of various biomolecules and synthetic compounds. The fluorescent properties of the Cy5 moiety allow for the visualization and tracking of these conjugates in biological systems .
類似化合物との比較
Similar Compounds
Azido-PEG3-NHS Ester: Another PEGylated azide compound used in bioconjugation.
Azido-PEG4-Alkyne: Similar in structure but with an alkyne group instead of an indole and benzothiazole.
Azido-PEG5-Maleimide: Contains a maleimide group for thiol-reactive conjugation.
Uniqueness
N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N’-(m-PEG3)-Benzothiazole Cy5 is unique due to its combination of azide, PEG, indole, and benzothiazole moieties. This combination provides a versatile platform for bioconjugation, fluorescence imaging, and advanced material development. Its ability to undergo click chemistry with high efficiency and selectivity sets it apart from other similar compounds .
特性
分子式 |
C39H54ClN5O7S |
|---|---|
分子量 |
772.4 g/mol |
IUPAC名 |
2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride |
InChI |
InChI=1S/C39H54N5O7S.ClH/c1-39(2)33-11-7-8-12-34(33)43(18-21-47-26-29-50-28-25-46-20-17-41-42-40)37(39)15-5-4-6-16-38-44(35-13-9-10-14-36(35)52-38)19-22-48-27-30-51-32-31-49-24-23-45-3;/h4-16H,17-32H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
MHHLVWQRJSAVFX-UHFFFAOYSA-M |
異性体SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCOC)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCOC)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


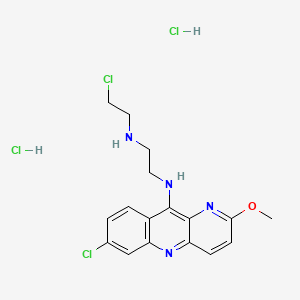
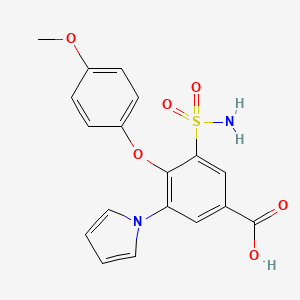
![3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)

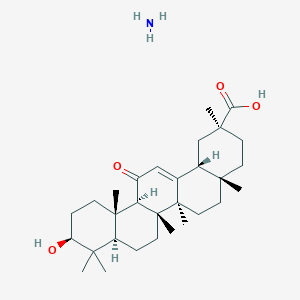
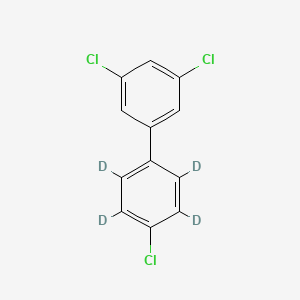
![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)
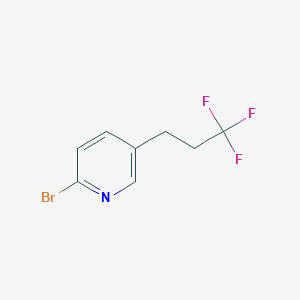
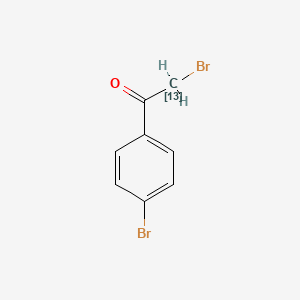
![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)

